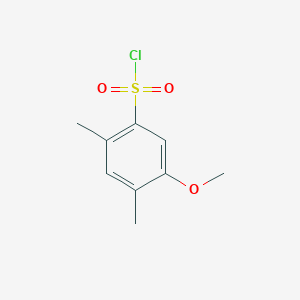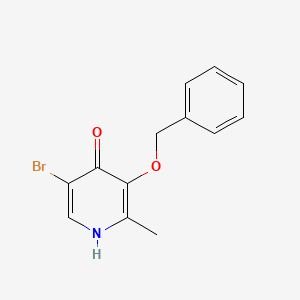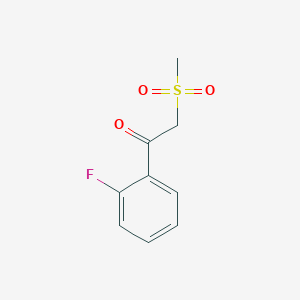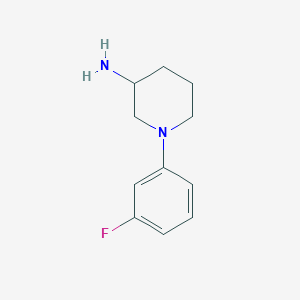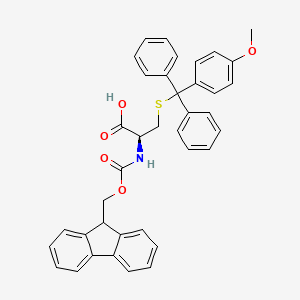
Fmoc-D-Cys(Mmt)-OH
Overview
Description
Fmoc-D-Cys(Mmt)-OH: is a derivative of cysteine, an amino acid, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a monomethoxytrityl (MMt) protecting group on the cysteine residue. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-D-Cys(Mmt)-OH, also known as D-Fmoc-Cys(MMt)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of these sequences, acting as a building block in the synthesis process .
Mode of Action
this compound operates by enabling selective deprotection of the cysteinyl thiol group on the solid phase . The compound is part of the Fmoc/tBu solid-phase peptide synthesis strategy , which involves coupling amino acid building blocks to one another via amide bonds . The Fmoc group of this compound serves as a temporary protecting group that shields the amino group during peptide bond formation . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein production. By facilitating the synthesis of complex disulfide-rich peptides, the compound indirectly influences the functions these peptides and proteins perform within biological systems . The exact pathways affected would depend on the specific peptide or protein being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would primarily concern its behavior during the synthesis processIts stability, reactivity, and the speed at which it reacts during the synthesis process are crucial for its effectiveness .
Result of Action
The use of this compound in peptide synthesis results in the production of peptides with precise amino acid sequences. These peptides can then fold into specific three-dimensional structures, allowing them to perform their intended functions within biological systems . The compound’s action thus has molecular and cellular effects that are determined by the nature of the peptides it helps synthesize.
Action Environment
The action of this compound is influenced by various environmental factors. These include the conditions under which the peptide synthesis takes place, such as temperature, pH, and the presence of other reagents . The compound’s stability and efficacy can be affected by these factors, making it essential to control the synthesis environment carefully .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Mmt)-OH typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the thiol group with the MMt group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(Mmt)-OH: undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and MMt protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while acidic conditions (e.g., trifluoroacetic acid) are used for MMt deprotection.
Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where This compound serves as a building block.
Scientific Research Applications
Fmoc-D-Cys(Mmt)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected cysteine derivative, it is used in the synthesis of peptides and proteins.
Bioconjugation: The thiol group of cysteine can be used for conjugation with other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: It is used in the development of peptide-based therapeutics and diagnostic agents.
Comparison with Similar Compounds
Fmoc-D-Cys(Mmt)-OH: can be compared with other protected cysteine derivatives, such as:
D-Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) protecting group instead of MMt.
D-Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) protecting group.
The uniqueness of This compound lies in the specific properties of the MMt group, which offers different deprotection conditions and stability compared to other protecting groups.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


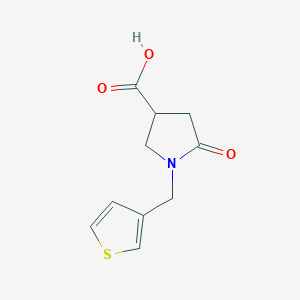
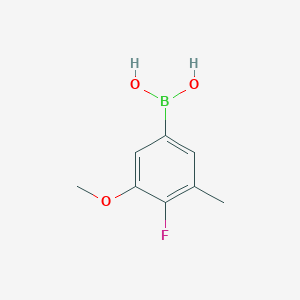
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)


